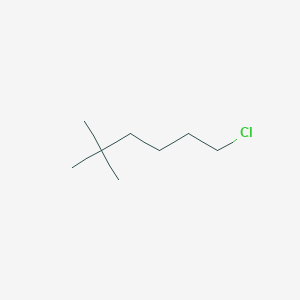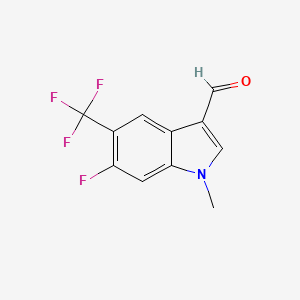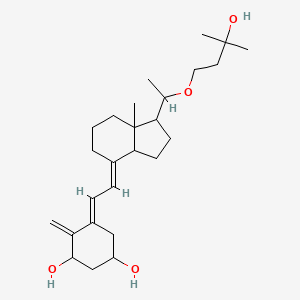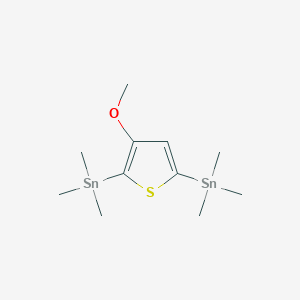
N,N-dibenzyl-5-bromopyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-5-bromopyrimidin-2-amine: is an organic compound characterized by the presence of a bromine atom at the 5-position of a pyrimidine ring, with two benzyl groups attached to the nitrogen atom at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-5-bromopyrimidin-2-amine typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
N-Benzylation: The brominated pyrimidine is then subjected to N-benzylation. This can be achieved by reacting the brominated pyrimidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
The reaction conditions typically involve refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dibenzyl-5-bromopyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of corresponding pyrimidine derivatives.
Coupling Reactions: The benzyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the pyrimidine ring.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-5-bromopyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic conductivity.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-5-bromopyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and benzyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dibenzyl-5-chloropyrimidin-2-amine: Similar structure but with a chlorine atom instead of bromine.
N,N-dibenzyl-5-fluoropyrimidin-2-amine: Similar structure but with a fluorine atom instead of bromine.
N,N-dibenzyl-5-iodopyrimidin-2-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N,N-dibenzyl-5-bromopyrimidin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical and physical properties, such as its solubility, stability, and reactivity.
Propiedades
Número CAS |
886366-28-5 |
|---|---|
Fórmula molecular |
C18H16BrN3 |
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
N,N-dibenzyl-5-bromopyrimidin-2-amine |
InChI |
InChI=1S/C18H16BrN3/c19-17-11-20-18(21-12-17)22(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Clave InChI |
QRWDAIXMGNQNLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=C(C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)


![(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)



![7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B12097120.png)



![1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]-](/img/structure/B12097158.png)
